5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide
Overview
Description
5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a methoxy group, an oxolan ring, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that this compound likely inhibits and replaces paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folate, leading to the inhibition of bacterial DNA growth and cell division .
Biochemical Pathways
Given its likely mode of action, it can be inferred that it affects the folate synthesis pathway in bacteria, leading to the inhibition of bacterial dna growth and cell division .
Result of Action
Based on the general mechanism of sulfonamides, it can be inferred that this compound likely inhibits bacterial dna growth and cell division by disrupting the production of folate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with amino and methoxy groups. The oxolan ring is then introduced through a nucleophilic substitution reaction. The final step involves the sulfonation of the benzene ring to attach the sulfonamide group. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions include nitro derivatives, sulfinamide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide include:
- 4-(1,3-thiazole-2-sulfonyl)aniline
- 2-methoxy-6-[{[4-(1,3-thiazole-2-sulfonyl)phenyl]imino}methyl]phenol
- 2-{-N-[4-(1,3-thiazole-2-sulfonyl)phenyl]imino}methyl]phenol
Uniqueness
The presence of the oxolan ring, in particular, adds to its versatility in various chemical reactions and biological activities .
Properties
IUPAC Name |
5-amino-2-methoxy-N-(oxolan-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-10-3-2-8(12)6-11(10)18(14,15)13-9-4-5-17-7-9/h2-3,6,9,13H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQORYHQZRKKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.